molecular formula C33H18O3 B3068065 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde CAS No. 2289758-98-9

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde

Cat. No.: B3068065
CAS No.: 2289758-98-9
M. Wt: 462.5 g/mol
InChI Key: RSQZINMBNWLMKM-UHFFFAOYSA-N
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Description

“4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde” (BTETBA) is a C3-type electron-rich monomer. It consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring . It has a molecular weight of 462.5 .


Synthesis Analysis

The synthesis of BTETBA involves a four-step process with a total yield of 35% . The synthesis of this compound from Benzoic acid, 4,4’,4’‘-(1,3,5-benzenetriyltri-2,1-ethynediyl)tris-, 1,1’,1’'-trimethyl ester has been reported .


Molecular Structure Analysis

The molecular structure of BTETBA is characterized by three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring . This structure allows for the formation of a metal-free covalent organic framework (COF) when ethynyl groups are incorporated into the conjugated skeleton .


Chemical Reactions Analysis

The spatial separation of triazine and acetylene cores in BTETBA leads to efficient charge separation and suppressed charge recombination. The carbon-carbon double bond linkage facilitates electron transport over the skeletons .


Physical and Chemical Properties Analysis

The physical and chemical properties of BTETBA include a molecular weight of 462.5 . The storage temperature is recommended to be at room temperature under an inert atmosphere .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

  • Metal-Organic Frameworks : A study by Yu and Gan (2015) demonstrated the use of a Co(II)-based MOF constructed using a ligand related to 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde, showcasing its potential in gas sorption applications (Yu & Gan, 2015).
  • 3D Coordination Polymers : Research by Bai et al. (2019) explored the synthesis of Cd(II) coordination polymers using a similar ligand, revealing their utility in reversible iodine capture and release, with significant changes observed in their fluorescence and UV-Vis spectra (Bai et al., 2019).

Luminescence and Sensing Applications

  • Exciton Migration in 2D and 3D Structures : A study by Cao et al. (2017) reported the construction of 2D metal-organic layers (2D-MOLs) and 3D metal-organic frameworks (3D-MOFs) using a donor ligand related to this compound. This research highlights the potential of these materials in light-harvesting and fluorescence sensing due to their efficient exciton migration (Cao et al., 2017).
  • White Light Luminescence in Pb(II) Complexes : Chen et al. (2015) synthesized Pb(II) complexes using a tripodal ligand similar to the subject compound, which displayed single-component white light luminescence. This property was attributed to the combination of ligand-to-metal charge-transfer and metal-centered emissions (Chen et al., 2015).

Safety and Hazards

The safety information for BTETBA includes hazard statements H302-H315-H319-H335. Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for BTETBA research could involve its use in synthesizing metal-free covalent organic frameworks (COFs) with ultra-high porosity. These COFs show promising applications in gas adsorption, separations, storage, and more .

Properties

IUPAC Name

4-[2-[3,5-bis[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H18O3/c34-22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(23-35)13-4-26)21-33(20-31)18-9-27-5-14-30(24-36)15-6-27/h1-6,10-15,19-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQZINMBNWLMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C=O)C#CC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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